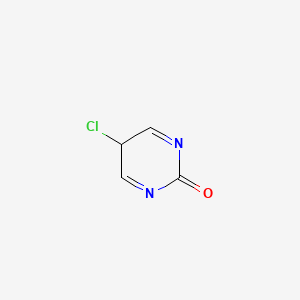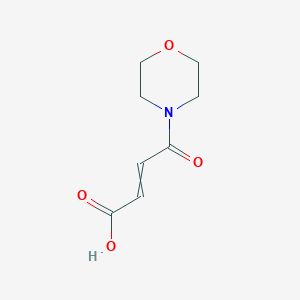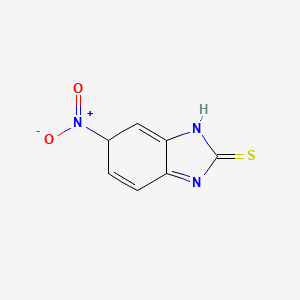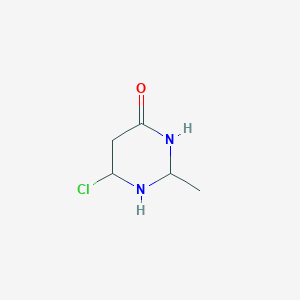
1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,3R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is a synthetic compound used primarily in the field of organic chemistry. It is known for its unique structure, which includes a phenyl group attached to an azetidine ring, and is often utilized in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves the use of phenylation reagents under controlled conditions.
Fmoc Protection:
Industrial Production Methods
Industrial production methods for Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid are typically scaled-up versions of the laboratory synthesis. These methods often involve:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and controlled synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Involving the reduction of specific functional groups.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid involves its interaction with various molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the azetidine ring and phenyl group contribute to its reactivity and specificity. The compound can participate in various pathways, including nucleophilic substitution and electrophilic addition.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Trans-3-Azetidine-2-Carboxylic Acid: Lacks the phenyl group, resulting in different reactivity.
Fmoc-Trans-4-Phenylazetidine-2-Carboxylic Acid: Has the phenyl group in a different position, affecting its chemical properties.
Fmoc-Trans-3-Phenylpyrrolidine-2-Carboxylic Acid: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the azetidine ring and phenyl group. This combination makes it particularly useful in peptide synthesis and other applications where stability and reactivity are crucial.
Properties
Molecular Formula |
C25H20NO4- |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylate |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)/p-1/t21-,23+/m0/s1 |
InChI Key |
SQMOPSBYDIMJRP-JTHBVZDNSA-M |
Isomeric SMILES |
C1[C@H]([C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C5=CC=CC=C5 |
Canonical SMILES |
C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


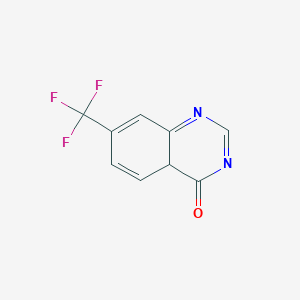
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide](/img/structure/B12359922.png)
![5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid](/img/structure/B12359923.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12359925.png)


